molecular formula C7H6BNO4 B1429573 2-oxo-2,3-Dihydrobenzooxazole-5-boronic acid CAS No. 710348-42-8

2-oxo-2,3-Dihydrobenzooxazole-5-boronic acid

Cat. No. B1429573
M. Wt: 178.94 g/mol
InChI Key: WWGUKCACGZLIHO-UHFFFAOYSA-N
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Description

“2-oxo-2,3-Dihydrobenzooxazole-5-boronic acid” is a chemical compound with the molecular formula C7H6BNO4 . It is also known by other names such as “(2-Oxo-2,3-dihydrobenzo[d]oxazol-5-yl)boronic acid” and "(2-oxo-3H-1,3-benzoxazol-5-yl)boronic acid" .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H6BNO4/c10-7-9-5-3-4 (8 (11)12)1-2-6 (5)13-7/h1-3,11-12H, (H,9,10) . The Canonical SMILES representation is B (C1=CC2=C (C=C1)OC (=O)N2) (O)O . The molecular weight of the compound is 178.94 g/mol .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 178.94 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound is 179.0389878 g/mol . The topological polar surface area of the compound is 78.8 Ų . The heavy atom count of the compound is 13 .

Scientific Research Applications

Boronic Acid in Materials Science

Oxo Boron Clusters and Their Open Frameworks

This review discusses advances in crystalline oxo boron clusters and their open frameworks, highlighting their potential in catalysis, nonlinear optics, and display devices due to interesting optical properties like photoluminescence and second harmonic generation (Lin & Yang, 2011).

Environmental Applications

Boron Removal by Reverse Osmosis Membranes

This review focuses on the removal of boron in seawater desalination, emphasizing the importance of reverse osmosis (RO) and nanofiltration (NF) membranes for achieving acceptable boron levels in drinking water, highlighting the complex interplay of factors influencing boron rejection (Tu, Nghiem, & Chivas, 2010).

Pharmacological Research

Proteasome Inhibitor, Bortezomib, for Myeloma and Lymphoma

Bortezomib, a boronic acid derivative, exhibits significant antitumor effects by selectively inhibiting the 20S proteasome, highlighting the potential of boronic acids in developing novel therapies for multiple myeloma and non-Hodgkin lymphoma (Tobinai, 2007).

Design and Discovery of Boronic Acid Drugs

This review explores the rationale behind incorporating boronic acids into drug discovery, noting their potential for enhancing drug potency and improving pharmacokinetic profiles. It discusses the FDA approval of boronic acid drugs and their promising applications in treating various conditions (Plescia & Moitessier, 2020).

Analytical Chemistry

Analytical Methods Used in Determining Antioxidant Activity

This review presents critical analyses of tests for determining antioxidant activity, highlighting the significance of boronic acids in developing sensors for detecting antioxidants and assessing antioxidant capacity (Munteanu & Apetrei, 2021).

Safety And Hazards

The compound has a GHS07 pictogram . The signal word for the compound is "Warning" . The hazard statements for the compound are H302 and H317 . The precautionary statement is P280 .

properties

IUPAC Name

(2-oxo-3H-1,3-benzoxazol-5-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BNO4/c10-7-9-5-3-4(8(11)12)1-2-6(5)13-7/h1-3,11-12H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWGUKCACGZLIHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)OC(=O)N2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501232647
Record name Boronic acid, (2,3-dihydro-2-oxo-5-benzoxazolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501232647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-oxo-2,3-Dihydrobenzooxazole-5-boronic acid

CAS RN

710348-42-8
Record name Boronic acid, (2,3-dihydro-2-oxo-5-benzoxazolyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=710348-42-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, (2,3-dihydro-2-oxo-5-benzoxazolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501232647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Add n-BuLi (1.6M in hexanes, 8.76 mL, 14.02 mmol) portionwise (exotherm) to a solution of 5-bromo-3H-benzooxazol-2-one (1.00 g, 4.67 mmol) in dry THF (28 mL) at −78° C. under N2. Stir at −40° C. for 1 h and add trimethylborate (1.94 g, 18.68 mmol) at once. Warm up to room temperature overnight. Add 1N aqueous HCl (50 mL) and stir for 3 h at room temperature. Extract into ethyl acetate, dry (MgSO4) and concentrate organics to a brown solid. Triturate with hexanes/toluene and collect 766 mg (92%) of the title compound as a brown powder. MS (ES) 179 (M+H), 177 (M−H); HPLC shows 80% purity.
Quantity
8.76 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
28 mL
Type
solvent
Reaction Step One
Quantity
1.94 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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